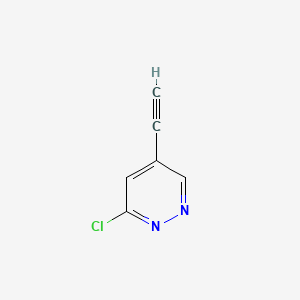
3-Chloro-5-ethynylpyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-ethynylpyridazine is a heterocyclic compound containing a pyridazine ring substituted with a chlorine atom at the third position and an ethynyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-ethynylpyridazine typically involves the halogenation of pyridazine derivatives followed by the introduction of the ethynyl group. One common method is the reaction of 3-chloropyridazine with acetylene under specific conditions to yield the desired compound. The reaction conditions often include the use of a palladium catalyst and a base such as triethylamine to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-ethynylpyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as triethylamine, used to deprotonate intermediates and drive reactions to completion.
Oxidizing and Reducing Agents: Such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl halides can yield biaryl compounds, while substitution reactions with amines can produce aminopyridazine derivatives.
Scientific Research Applications
3-Chloro-5-ethynylpyridazine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential drug candidates with antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound can be used in the development of novel materials with unique electronic and optical properties.
Chemical Biology: It is used in the study of enzyme inhibitors and other biologically active compounds.
Mechanism of Action
The mechanism of action of 3-Chloro-5-ethynylpyridazine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The ethynyl group can interact with active sites of enzymes, while the chlorine atom can enhance binding affinity through halogen bonding .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-methylpyridazine: Similar structure but with a methyl group instead of an ethynyl group.
3-Chloro-5-ethynylpyridine: Similar structure but with a pyridine ring instead of a pyridazine ring.
Uniqueness
3-Chloro-5-ethynylpyridazine is unique due to the presence of both a chlorine atom and an ethynyl group on the pyridazine ring. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.
Properties
Molecular Formula |
C6H3ClN2 |
|---|---|
Molecular Weight |
138.55 g/mol |
IUPAC Name |
3-chloro-5-ethynylpyridazine |
InChI |
InChI=1S/C6H3ClN2/c1-2-5-3-6(7)9-8-4-5/h1,3-4H |
InChI Key |
LRFHFCXDXWCGIN-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=NN=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















